molecular formula C13H16N2OS2 B089735 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine CAS No. 102-78-3

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

Cat. No.: B089735
CAS No.: 102-78-3
M. Wt: 280.4 g/mol
InChI Key: DNPSGCQXSGVQSK-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is a chemical compound that features a morpholine ring substituted with benzothiazole and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methyl groups on the morpholine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated morpholine derivatives.

Scientific Research Applications

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzothiazol-2-ylthio)-2,6-dimethylpiperidine: Similar structure but with a piperidine ring instead of morpholine.

    2-(Benzothiazol-2-ylthio)ethanol: Contains an ethanol group instead of the morpholine ring.

Uniqueness

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is unique due to its specific combination of a benzothiazole moiety with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPSGCQXSGVQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861712
Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-78-3
Record name 2-[(2,6-Dimethyl-4-morpholinyl)thio]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-((2,6-dimethyl-4-morpholinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2-[(2,6-dimethyl-4-morpholinyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzothiazol-2-ylthio)-2,6-dimethylmorpholine
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